
1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one, 98% (hereafter referred to as C2HPP) is a synthetically produced chemical compound with a wide range of applications in the scientific research field. C2HPP is a colorless crystalline solid with a molecular weight of 248.6 g/mol and a melting point of 202-204°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. C2HPP is used in various scientific research applications, including as a reagent in organic synthesis, as a chromogenic substrate for enzymes, and as a ligand for binding proteins.
科学研究应用
C2HPP has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a chromogenic substrate for enzymes, and as a ligand for binding proteins. C2HPP is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. C2HPP is also used in the study of protein-protein interactions, as it can be used to measure the affinity of two proteins for each other.
作用机制
C2HPP is believed to act as a reversible inhibitor of enzymes. When C2HPP binds to an enzyme, it forms a covalent bond with the enzyme's active site. This forms a complex that prevents the enzyme from catalyzing the reaction. The enzyme is then unable to catalyze the reaction until the C2HPP is removed from the active site.
Biochemical and Physiological Effects
C2HPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in carbohydrate metabolism, fatty acid oxidation, and protein synthesis. C2HPP has also been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. Additionally, C2HPP has been found to inhibit the release of certain hormones and neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
C2HPP has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to prepare and store. Additionally, C2HPP has a relatively low toxicity and is not known to be carcinogenic. However, C2HPP has some limitations for use in laboratory experiments. It is insoluble in ether and benzene, and it is not very soluble in water. Additionally, C2HPP can be difficult to remove from solutions, and it can be difficult to determine the exact concentration of C2HPP in a solution.
未来方向
There are several potential future directions for C2HPP research. One potential direction is to further explore its potential as a reagent in organic synthesis. Additionally, further research could be done to explore its potential as a chromogenic substrate for enzymes, and as a ligand for binding proteins. Additionally, further research could be done to explore its potential as an inhibitor of enzymes involved in carbohydrate metabolism, fatty acid oxidation, and protein synthesis. Additionally, further research could be done to explore its potential as an inhibitor of the release of certain hormones and neurotransmitters. Finally, further research could be done to explore its potential as an inhibitor of the growth of certain bacteria, fungi, and viruses.
合成方法
C2HPP is typically synthesized from 3-chloro-2-hydroxyphenylpropionic acid (hereafter referred to as CHPPA). CHPPA is reacted with pyridine in aqueous solution in the presence of a base, such as sodium hydroxide or potassium carbonate, to produce C2HPP. The reaction is typically carried out at a temperature of 40-50°C and a pH of 8-10. The reaction is typically complete within 2-3 hours.
属性
IUPAC Name |
(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-3-5-11(14(12)18)13(17)8-7-10-4-1-2-9-16-10/h1-9,18H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBVCHLOKEQHE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-hydroxyphenyl)-3(2-pyridyl)-prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

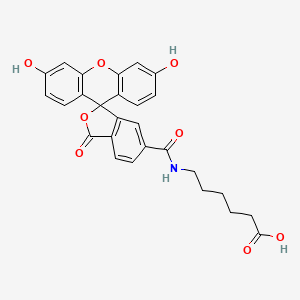


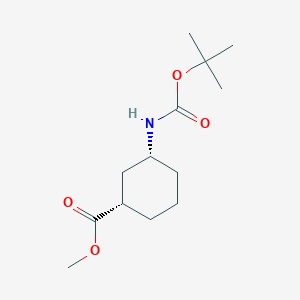

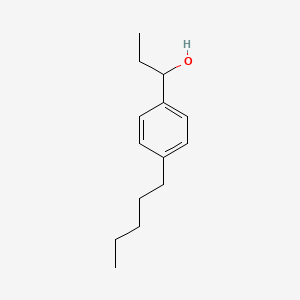



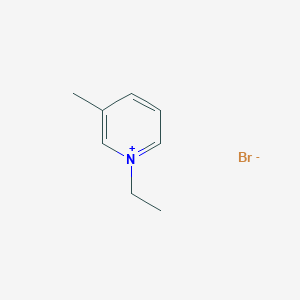
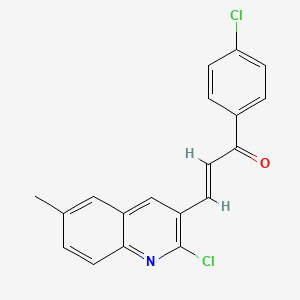
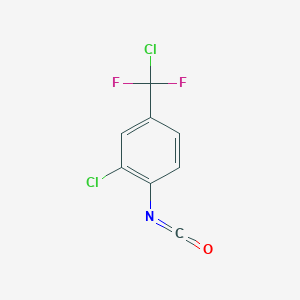
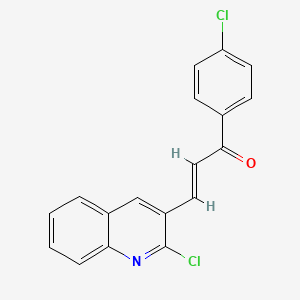
![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)